Product packaging for 9H-fluoren-4-ol(Cat. No.:CAS No. 28147-35-5)

9H-fluoren-4-ol

Cat. No.: B8800641
CAS No.: 28147-35-5
M. Wt: 182.22 g/mol
InChI Key: ANGFHRWEXHAILW-UHFFFAOYSA-N
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Description

Significance of the Fluorene (B118485) Scaffold in Contemporary Chemical Research

The fluorene moiety, a tricyclic aromatic hydrocarbon, consists of two benzene (B151609) rings fused to a central five-membered ring. nih.gov This structure imparts a unique combination of rigidity and planarity, along with a reactive methylene (B1212753) bridge at the C9 position, making it an attractive scaffold for a variety of chemical modifications. researchgate.netmdpi.com The inherent photophysical properties of fluorene, such as its characteristic violet fluorescence, have made it a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and chemical sensors. researchgate.netontosight.aiconicet.gov.ar

Furthermore, the fluorene backbone can be readily functionalized at various positions, most commonly at the C2, C7, and C9 atoms, allowing for the fine-tuning of its electronic and physical properties. researchgate.net This adaptability has led to the synthesis of a diverse range of fluorene-based polymers, dendrimers, and small molecules with applications in materials science and medicinal chemistry. conicet.gov.arontosight.ai In the realm of medicinal chemistry, the fluorene scaffold has been incorporated into molecules with potential anticancer and other biological activities. ontosight.aioup.com

Overview of Hydroxylated Fluorene Derivatives and Their Academic Relevance

Hydroxylated fluorene derivatives, characterized by the presence of one or more hydroxyl (-OH) groups on the fluorene core, represent a significant class of compounds with broad academic and research interest. The introduction of a hydroxyl group can profoundly influence the parent molecule's properties, including its solubility, reactivity, and biological activity. cymitquimica.com

The position of the hydroxyl group on the fluorene ring system is critical in determining the derivative's chemical behavior. For instance, hydroxylation at the C2 position has been shown to be less effective in enhancing mitotic activity compared to hydroxylation at the C1 or C3 positions in certain biological assays. oup.com 9-Hydroxyfluorene (9H-fluoren-9-ol), where the hydroxyl group is at the non-aromatic C9 position, is a well-studied derivative that serves as a key intermediate in organic synthesis and has been investigated for its potential in pharmaceuticals and materials science. cymitquimica.comsmolecule.com The synthesis of various hydroxylated fluorenes is an active area of research, with methods being developed for their efficient production. nih.gov These compounds are also explored for their potential as biomarkers and in drug delivery systems. smolecule.com

Specific Focus on 9H-Fluoren-4-ol: Unique Positional Isomerism and Research Rationale

This compound is a specific positional isomer of the monohydroxylated fluorenes. Positional isomerism occurs when compounds share the same molecular formula and functional groups but differ in the position of that functional group on the carbon skeleton. doubtnut.comcreative-chemistry.org.uk In the case of hydroxylated fluorenes, the hydroxyl group can be attached to various carbon atoms of the benzene rings (positions 1, 2, 3, or 4) or the central five-membered ring (position 9).

The specific location of the hydroxyl group at the C4 position in this compound distinguishes it from its other isomers, such as 9H-fluoren-2-ol and 9H-fluoren-9-ol. This unique positioning can lead to distinct steric and electronic environments, influencing its reactivity, intermolecular interactions (like hydrogen bonding), and ultimately its physical and biological properties.

The rationale for the focused research on this compound and its derivatives, such as 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-ol, stems from the broader interest in creating novel molecules with tailored functionalities. pharmaffiliates.com By exploring the synthesis and properties of specific positional isomers like this compound, chemists can gain a deeper understanding of structure-property relationships within the fluorene family. This knowledge is crucial for the rational design of new materials with optimized optical and electronic properties, as well as for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B8800641 9H-fluoren-4-ol CAS No. 28147-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28147-35-5

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

9H-fluoren-4-ol

InChI

InChI=1S/C13H10O/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7,14H,8H2

InChI Key

ANGFHRWEXHAILW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 9h Fluoren 4 Ol

Strategies for Direct Introduction of the Hydroxyl Group at the C-4 Position

The direct and regioselective introduction of a hydroxyl group onto an aromatic C-H bond is a highly sought-after transformation in organic synthesis due to its atom economy. However, achieving this selectively at the C-4 position of the fluorene (B118485) nucleus is challenging due to the electronic properties of the polycyclic aromatic system, which often favor functionalization at other positions like C-2 or C-9.

While direct chemical C-H hydroxylation of fluorene at the C-4 position is not well-documented, biocatalytic routes have shown promise in functionalizing this specific site. Research on the biodegradation of fluorene by bacterial strains has identified pathways that lead to C-4 hydroxylated products. For instance, the metabolism of fluorene by Arthrobacter sp. strain F101 has been shown to produce 4-hydroxy-9-fluorenone (B163111) as a metabolite. nih.govresearchgate.netcsic.es This transformation represents a biological C-H oxidation at the desired C-4 position, albeit with concurrent oxidation at the C-9 position. The pathway is believed to proceed via initial monooxygenation at C-9 to yield 9-fluorenol and subsequently 9-fluorenone (B1672902), followed by a dioxygenase attack on the aromatic ring. nih.govcsic.es Although this method yields the ketone derivative rather than the alcohol directly, the resulting 4-hydroxy-9-fluorenone is a valuable precursor that can be readily reduced to the target 9H-fluoren-4-ol in a subsequent step.

This biocatalytic approach highlights a significant advancement in achieving C-4 functionalization, overcoming the regioselectivity challenges often encountered in traditional chemical synthesis.

Multi-Step Synthetic Routes from Precursor Fluorene Compounds

Given the difficulties of direct C-4 hydroxylation, multi-step sequences starting from readily available fluorene precursors are the most common and reliable methods for preparing this compound and its derivatives. These routes offer precise control over regiochemistry.

A prominent strategy involves the use of 9-fluorenone as a starting material. As established in biocatalytic pathways, 9-fluorenone can be converted to 4-hydroxy-9-fluorenone. nih.govresearchgate.net This intermediate can then be subjected to standard chemical reduction methods. For example, reduction of the carbonyl group using a reducing agent like sodium borohydride (B1222165) would yield the target this compound.

Another innovative multi-step approach has been developed for the synthesis of 3-hydroxyfluorene (B47691) derivatives, which showcases a strategy potentially adaptable for other isomers. This method begins with ortho-alkynylarylketones, which react with molecular iodine to generate an indenone intermediate. figshare.comresearchgate.net This precursor can then be converted to the corresponding 3-hydroxyfluorene product under basic conditions. figshare.comresearchgate.net This divergent synthesis provides a flexible route to substituted fluorenols from common precursors.

Furthermore, classic synthetic transformations can be employed. A hypothetical but chemically sound route would involve:

Regioselective Functionalization : Introduction of a functional group at the C-4 position of fluorene. This could be achieved through electrophilic aromatic substitution reactions such as nitration or sulfonation, where reaction conditions are optimized to favor the 4-isomer.

Functional Group Interconversion : Conversion of the installed functional group into a hydroxyl group. For example, a nitro group can be reduced to an amino group, which is then converted to a diazonium salt. Subsequent hydrolysis of the diazonium salt (diazotization-hydrolysis) would yield the desired 4-hydroxyl group. Similarly, a sulfonic acid group can be replaced by a hydroxyl group via alkaline fusion.

These multi-step methods, while longer, provide a robust and versatile toolbox for accessing specifically substituted fluorenols like this compound.

Catalytic Approaches in the Synthesis of this compound and Related Isomers

Catalysis offers elegant and efficient solutions for constructing the fluorenol framework, often providing access to complex substitution patterns and stereoisomers that are difficult to obtain otherwise.

Transition metal catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the construction of fluorenes and fluorenols. prepchem.com One powerful strategy is the catalytic [2+2+2] cyclotrimerization of diynes with terminal alkynes. This method has been used for the regioselective synthesis of 2,4-disubstituted fluorenols. diva-portal.org Research has shown that the choice of metal catalyst is crucial for controlling the regioselectivity. While Rhodium-based catalysts tend to favor the formation of 3,4-regioisomers, the use of a Ruthenium catalyst, specifically Cp*Ru(cod)Cl , preferentially yields the 2,4-disubstituted fluorenol isomers. diva-portal.org This Ru-catalyzed reaction proceeds under mild conditions and demonstrates high functional group tolerance. diva-portal.org

Palladium catalysis is also widely employed. For instance, Pd-catalyzed C-H activation and arylation have been used to construct complex fluorene systems. beilstein-journals.orgias.ac.in While many of these methods focus on C-H functionalization at other positions, they form the basis for developing more selective catalysts. memphis.edu Silver-catalyzed reactions have also been reported for the synthesis of fluorenols from 2-alkynylarylaldehydes. ethz.ch

Table 1: Transition Metal-Catalyzed Synthesis of Substituted Fluorenols
Catalyst SystemReaction TypeKey PrecursorsPrimary Product(s)Reference
Cp*Ru(cod)Cl[2+2+2] CyclotrimerizationDisubstituted diynes, terminal alkynes2,4-disubstituted fluorenols diva-portal.org
Rh-based catalysts[2+2+2] CyclotrimerizationDisubstituted diynes, terminal alkynes3,4-disubstituted fluorenols diva-portal.org
Pd(OAc)₂ / Ph₃PHeck Coupling2,7-dibromo-9-aryl-9H-fluoren-9-ol, aryl-vinyl derivatives2,7-divinyl-9-aryl-9H-fluoren-9-ol derivatives ias.ac.in

Lewis acids are effective catalysts for a variety of transformations leading to fluorene-based structures, typically by activating functional groups and promoting cyclization reactions. For example, boron trifluoride etherate (BF₃·OEt₂) has been used to catalyze the reaction of fluorene propargylic alcohols with nucleophiles like substituted 7-azaindoles, leading to highly functionalized 9,9-disubstituted fluorene derivatives. rsc.org

Lewis acids have also been instrumental in synthesizing silafluorenes, which are silicon-containing analogues of fluorenes. A borane-catalyzed double sila-Friedel–Crafts reaction between aminobiphenyl compounds and dihydrosilanes provides access to a range of silafluorene derivatives. rsc.org Other work has demonstrated that Lewis acids like Sc(OTf)₃ can catalyze the reaction of α-phosphoryl-α,β-unsaturated ketones with pyrrole, while other acid-promoted reactions of ketones can lead to 9-phosphoryl fluorene derivatives. researchgate.net These methods showcase the power of Lewis acids to facilitate the construction of the core fluorene ring system with diverse functionalities, which can be precursors to fluorenols.

The synthesis of chiral, enantioenriched fluorenols is of high importance for applications in asymmetric catalysis and as pharmaceutical intermediates. A significant breakthrough in this area is the development of Palladium(II)/chiral norbornene cooperative catalysis. researchgate.net This strategy enables an efficient enantioconvergent synthesis of chiral fluorenols from readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides. researchgate.net

The reaction proceeds through a redox-neutral transformation that involves the sequential destruction and regeneration of stereocenters, ultimately affording a wide variety of chiral fluorenols with excellent enantioselectivities, typically in the range of 90–99% enantiomeric excess (e.e.). This powerful method is compatible with a broad range of functional groups on both the aryl iodide and the benzyl (B1604629) alcohol starting materials. researchgate.net The mechanism and origin of enantioselectivity have been investigated through DFT calculations, providing a deeper understanding of this complex catalytic system.

Table 2: Enantioselective Synthesis of Chiral Fluorenols
Catalyst SystemStrategyStarting MaterialsEnantioselectivity (e.e.)Reference
Pd(OAc)₂ / Chiral Norbornene (NBE)Enantioconvergent SynthesisRacemic secondary ortho-bromobenzyl alcohols, Aryl iodides90-99% researchgate.net
CpRh(III) / Chiral Cp LigandsAxial-to-Central Chirality TransferAryl iodides, Chiral norbornenesGood to Excellent Current time information in Bangalore, IN.

Photochemical Synthesis Routes to Fluorenols

Photochemical reactions provide unique, light-driven pathways to fluorenol derivatives, often proceeding under mild conditions without the need for thermal energy. One innovative approach involves the self-photocatalysis of enone-ynes to produce benzo[b]fluorenols. csic.es Under violet-light irradiation, a redox-neutral pathway is initiated, utilizing quinuclidine (B89598) as a hydrogen atom transfer (HAT) catalyst to convert the enone-ynes into the corresponding benzo[b]fluorenols. csic.es This method is notable for not requiring an external metal photocatalyst.

Related research has demonstrated the direct photochemical conversion of alkynylated chalcones into substituted benzo[b]fluorenes. researchgate.net This transformation is triggered by irradiation with ultraviolet A (UV-A) light and can be performed rapidly, even in a continuous flow reactor, highlighting its potential for scalability. researchgate.net While this specific reaction yields the deoxygenated fluorene core, related thermal routes starting from 1,6-enynes have been shown to produce either benzo[b]fluorenones or benzo[b]fluorenols, depending on the reaction conditions. researchgate.net

Additionally, fluorenol derivatives themselves have been explored as photolabile protecting groups. figshare.com Upon irradiation, these molecules can release a leaving group, and the process involves the generation of a fluorenyl cation and the release of a hydroxide (B78521) ion from the fluorenol structure, demonstrating the photochemical reactivity inherent to this class of compounds. figshare.com

Grignard Reactions and Nucleophilic Additions in Fluorenol Synthesis

The synthesis of 9H-fluorenol and its derivatives frequently employs nucleophilic addition to the carbonyl group of a fluorenone precursor. savemyexams.com The polarized nature of the carbonyl group, with a partially positive carbon atom, makes it an ideal target for attack by electron-rich nucleophiles. savemyexams.com Among the most established and versatile methods for this transformation are Grignard reactions and additions involving other organometallic reagents. numberanalytics.comorganic-chemistry.org

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. acs.org Their application in fluorenol synthesis involves the 1,2-addition of the organomagnesium compound to the carbonyl carbon of a fluorenone derivative. iastate.edumasterorganicchemistry.com The reaction proceeds through a nucleophilic attack on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. iastate.edu This intermediate is subsequently quenched with a proton source, typically a saturated aqueous solution of ammonium (B1175870) chloride, to yield the corresponding tertiary alcohol. iastate.edunih.gov

A common example is the synthesis of 9-phenyl-9-fluorenol, where 9-fluorenone is treated with phenylmagnesium bromide. iastate.edu The reaction involves dissolving 9-fluorenone in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by the dropwise addition of the Grignard reagent. iastate.edu After stirring, the reaction is quenched to produce the desired fluorenol derivative. iastate.edu

While traditional batch-wise Grignard reactions are reliable, they can face challenges related to reagent preparation and scalability. Recent advancements have focused on process intensification using continuous flow chemistry, which has been shown to dramatically improve the efficiency, yield, and environmental footprint of 9-aryl-fluoren-9-ol production. rsc.org Research into this method demonstrated a substantial increase in yield from 45% in batch processes to over 99% in a continuous flow system, alongside significant reductions in cost, waste, and production time. rsc.org The continuous flow setup allows for precise control over reagent mixing and reaction temperature, mitigating the exothermic nature of the Grignard addition and preventing side reactions.

ParameterBatch ProcessContinuous Flow Process
Yield 45%>99%
Raw Material Cost Reduction -35%
Solid Waste Reduction -64%
Production Period Reduction -86%
Reaction Mass Efficiency (RME) 31.47%69.93%
Carbon Efficiency (CE) 41.83%92.97%
Environmental Impact (E-factor) 26.58 kg/kg 1.97 kg/kg
Data derived from a comparative study on the synthesis of 9-aryl-fluoren-9-ols. rsc.org

Beyond Grignard reagents, other strong nucleophiles like organolithium compounds are also utilized, particularly in cases where Grignard formation is challenging. iastate.edu For instance, phenyl-lithium, generated via lithium-halogen exchange from bromo-aromatics, can be reacted with 9-fluorenone at low temperatures (-78°C) to afford the desired fluorenol. iastate.educlockss.org

The scope of nucleophilic additions for fluorenol synthesis is broad, encompassing various reagents and conditions tailored to specific substrates. clockss.org The choice of nucleophile and reaction conditions can be influenced by the substituents on the fluorenone ring. clockss.org

PrecursorReagentKey ConditionsProductYieldReference
9-FluorenonePhenylmagnesium bromideDiethyl ether, Room Temp.9-Phenyl-9-fluorenol80%
4,5-Diazafluoren-9-onePhenylmagnesium bromideEt₂O, Reflux9-Phenyl-4,5-diaza-9H-fluoren-9-olNot specified nih.gov
2-Aryl-3,4-diazafluorenone2-Bromobiphenyl / BuLiTHF, -78°C to RT2-Aryl-9-(biphenyl-2-yl)-3,4-diazafluoren-9-olGood clockss.org
2-BromofluorenonePhenylmagnesium bromideContinuous Flow, THF, 36s residence time2-Bromo-9-phenyl-9H-fluoren-9-ol>99% rsc.org
This table summarizes findings from various research reports on fluorenol synthesis.

Modern synthetic strategies also focus on asymmetric nucleophilic additions to produce chiral fluorenols, which are valuable scaffolds in materials science and ligand design. nih.govresearchgate.net One such advanced method involves the ruthenium-catalyzed asymmetric nucleophilic addition of aryl aldehyde hydrazones to ketones. nih.gov This approach utilizes a chiral catalyst system to achieve high enantioselectivity in the formation of chiral tertiary alcohols. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 9h Fluoren 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentrsc.orgresearchgate.nethmdb.canih.govrsc.orgrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, offering insights into the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysisrsc.orgresearchgate.nethmdb.canih.govrsc.orgmdpi.comnist.gov

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by shielding and deshielding effects from nearby atoms and functional groups. libretexts.org In 9H-fluoren-4-ol, the aromatic protons on the fluorene (B118485) ring system and the hydroxyl proton will exhibit distinct signals.

The interpretation of a ¹H NMR spectrum involves analyzing the chemical shift, integration (the area under the peak, proportional to the number of protons), and the splitting pattern (multiplicity), which arises from spin-spin coupling with neighboring protons. For instance, protons on adjacent carbons will typically couple with each other, leading to splitting of their respective signals into doublets, triplets, or more complex multiplets, as described by the n+1 rule.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
OH ~5.0-6.0 singlet (broad) - 1H
Aromatic Protons ~6.8-7.8 multiplet - 7H

Note: This table is a representation of expected values. Actual experimental values may vary based on solvent and instrument frequency.

Carbon-13 (¹³C) NMR Spectroscopic Analysisrsc.orgresearchgate.nethmdb.canih.govrsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. savemyexams.com The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. weebly.com Aromatic carbons typically resonate in the range of 100-150 ppm, while the sp³-hybridized carbon at position 9 will appear at a higher field (lower ppm value). The carbon atom bearing the hydroxyl group (C4) will be deshielded and thus shifted downfield compared to other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C9 35-45
Aromatic C-H 110-130
Aromatic Quaternary C 130-150

Note: These are predicted ranges. Specific assignments require further 2D NMR analysis.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, helping to trace out the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduprinceton.edu This technique is crucial for identifying the connectivity between different spin systems and for assigning quaternary (non-protonated) carbons by observing their long-range correlations with nearby protons. The analysis of HMBC spectra is often key to piecing together the complete molecular structure. researchgate.net

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances in the this compound molecule can be achieved.

Vibrational Spectroscopy Applicationsrsc.orgnih.gov

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identificationhmdb.carsc.orgrsc.orgnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key expected vibrational modes include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions for the CH₂ group at position 9 will appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen bond of the phenol.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (hydroxyl) 3200-3600 Strong, Broad
Aromatic C-H Stretch 3000-3100 Sharp, Medium
Aliphatic C-H Stretch (CH₂) 2850-2960 Medium
Aromatic C=C Stretch 1450-1600 Medium to Strong

Note: This table presents typical ranges for the specified functional groups.

Raman Spectroscopy for Molecular Fingerprinting and Structural Confirmationrsc.orgbenchchem.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of aromatic compounds.

In the Raman spectrum of this compound, prominent peaks would be expected for the aromatic ring breathing modes, which are often strong and characteristic. researchgate.net The symmetric C-C stretching vibrations of the fluorene backbone would also give rise to distinct Raman signals. While the O-H stretch is typically weak in Raman spectra, the C-O stretch may be observable. The combination of FT-IR and Raman data provides a more complete vibrational analysis, confirming the presence of key functional groups and providing a unique spectroscopic fingerprint for this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometric analysis provides definitive confirmation of its molecular formula and offers insights into the stability of its molecular ion and the characteristic cleavage pathways it undergoes upon ionization.

The molecular formula of this compound is C₁₃H₁₀O. Its molecular weight is 182.22 g/mol . In a mass spectrum of a closely related isomer, 9-fluorenol (also known as 9H-fluoren-9-ol), the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 182. brainly.comnist.govebi.ac.uk This peak corresponds to the intact molecule that has lost one electron. The presence of this molecular ion peak is crucial for confirming the molecular weight of the compound.

The fragmentation of fluorenol in the mass spectrometer provides valuable structural information. The fragmentation of the molecular ion of fluorene, a related compound, is known to proceed through the loss of hydrogen atoms and even carbon units like acetylene. frontiersin.org For fluorenol, the fragmentation pattern reveals key structural motifs. Following the initial ionization, the molecular ion can undergo further fragmentation. Common fragmentation peaks for 9-fluorenol are observed at m/z 152 and 151. brainly.com These fragments likely arise from the loss of a formyl radical (CHO) or a molecule of formaldehyde (B43269) (CH₂O), followed by the loss of one or two hydrogen atoms, which is a common fragmentation pathway for aromatic alcohols. brainly.com The stability of the fluorene ring system means that fragments retaining this core structure will be particularly prominent in the spectrum.

A summary of the expected mass spectrometry data for this compound, based on its isomer 9-fluorenol, is presented in the table below.

m/z Value Proposed Fragment Significance
182[C₁₃H₁₀O]⁺Molecular Ion (M⁺)
152[C₁₂H₈]⁺Loss of CH₂O (formaldehyde)
151[C₁₂H₇]⁺Loss of CHO (formyl radical)

This interactive table summarizes the key mass spectrometry fragmentation data for fluorenol, a close isomer of this compound.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques used to probe the electronic structure of molecules. These methods provide information about the energy differences between the ground and excited electronic states, which are characteristic of a molecule's system of conjugated π-electrons. horiba.comazooptics.com

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, these transitions are typically π → π* transitions. The fluorene scaffold itself is known for its valuable electronic properties owing to its extensive π-conjugation. researchgate.net The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment. For instance, in a study on the biotransformation of fluorene, the metabolite 9-fluorenol exhibited a maximum absorption (λmax) at 270 nm. ebi.ac.uk The absorption spectra of substituted fluorenols in cyclohexane (B81311) have also been studied, showing that the extent of conjugation with substituents can shift the absorption bands. mdpi.com

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. horiba.com Fluorene and its derivatives are well-known for their fluorescent properties and are used in applications such as organic light-emitting diodes (OLEDs). lookchem.com The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. Spectroscopic studies on 9-fluorenol have been conducted to understand its vibrational modes and the geometries of its ground, excited, and ionic states. gustavus.edu The analysis of both absorption and emission spectra allows for a detailed understanding of the electronic transitions, such as the S₀ → S₁ and S₀ → S₂ transitions. researchgate.net

The key electronic spectroscopic data for fluorenol, which provides a model for this compound, is summarized below.

Spectroscopic Technique Parameter Observed Value (for 9-fluorenol) Associated Electronic Transition
UV-Vis Absorptionλmax270 nm ebi.ac.ukπ → π*
Fluorescence Emission-FluorescentS₁ → S₀

This interactive table presents the characteristic electronic absorption data for 9-fluorenol, a relevant analogue for understanding the electronic transitions of this compound.

Mechanistic Investigations and Reactivity Profiles of 9h Fluoren 4 Ol

Reaction Pathways Involving the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position behaves as a typical phenolic hydroxyl, engaging in reactions both as a nucleophile and as an activating group for the aromatic core.

The oxygen atom of the C-4 hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to participate in reactions such as esterification and etherification. A key example of this reactivity is the acetylation of 4-hydroxyfluorene. In this nucleophilic acyl substitution, the hydroxyl group attacks an acylating agent, like acetic anhydride (B1165640), typically in the presence of a base catalyst, to form the corresponding ester.

Laboratory synthesis of N-(4-Hydroxy-9H-fluoren-2-YL)acetamide involves the acetylation of a 4-hydroxyfluorene precursor. The reaction is typically conducted by refluxing 4-hydroxyfluorene with acetic anhydride in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF). This transformation underscores the capacity of the hydroxyl group to act as a nucleophile.

While specific studies detailing a wide range of esterifications for 9H-fluoren-4-ol are not prevalent, the general principles of converting phenols to esters are well-established and applicable. For instance, related compounds like 9-hydroxyfluorene-9-carboxylic acid are readily converted to their methyl esters via esterification, demonstrating the accessibility of this reaction pathway for hydroxyl groups on the fluorene (B118485) framework. google.com

Table 1: Examples of Nucleophilic Reactions at the Hydroxyl Group

Reactant Reagent(s) Product Type Reaction Type Reference
4-Hydroxyfluorene derivative Acetic Anhydride, Pyridine Acetate Ester Acetylation / Nucleophilic Acyl Substitution
9-Hydroxyfluorene-9-carboxylic acid Methanol (B129727), Sulfuric Acid Methyl Ester Fischer Esterification google.com

The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the aromatic ring to which it is attached. libretexts.org In this compound, the -OH group at C-4 strongly enhances the nucleophilicity of the fluorene ring system, making it much more susceptible to electrophilic aromatic substitution than the parent 9H-fluorene.

The directing effects of the hydroxyl group would primarily target the C-3 (ortho) and C-5 (ortho) positions. The reactivity at these positions is significantly increased due to resonance stabilization of the intermediate carbocation (the sigma complex). Studies on the Friedel-Crafts acetylation of unsubstituted 9H-fluorene show that the 2- and 4- positions are reactive, resulting in a mixture of 2-acetyl- and 4-acetyl-9H-fluorene. researchgate.net This indicates the inherent reactivity of the C-4 position even without an activating group present. With the hydroxyl group at C-4, further substitutions would be highly favored.

Comparative studies on the rates of electrophilic substitution in biphenyl (B1667301) and fluorene systems confirm that substituents have a profound impact on reactivity, with activating groups significantly increasing the reaction rates. rsc.org Although detailed electrophilic substitution reactions specifically starting with this compound are not extensively documented, the fundamental principles of physical organic chemistry predict enhanced reactivity at positions activated by the C-4 hydroxyl group. libretexts.orgwikipedia.org

Radical Chemistry of this compound

The study of radical species derived from fluorene derivatives is an active area of research, particularly concerning the generation of stable organic radicals for materials science applications.

Fluorenyl radicals can be generated from fluorene precursors through oxidation. mdpi.com A common method involves the chemical oxidation of a substituted 9H-fluorene. For example, stable 9-fluorenyl radicals can be synthesized by treating a precursor with a base followed by oxidation with an agent like p-chloranil. mdpi.com The stability of the resulting radical is often enhanced through kinetic protection by bulky substituents, which sterically hinder dimerization or reaction with other species. mdpi.com

While these studies focus on radicals centered at the C-9 position, the general principle of generating a radical species through oxidation of the corresponding C-H or O-H bond is applicable. The generation of a phenoxyl radical from the 4-hydroxyl group of this compound through hydrogen atom abstraction is a plausible pathway. Such radicals could be initiated by various radical initiators, such as azo compounds (e.g., AIBN) or peroxides. numberanalytics.com However, specific research detailing the generation and reactivity of radical cations or phenoxyl radicals from this compound is not available in the surveyed literature.

Single-electron transfer (SET) is a fundamental step in many radical reactions, where an electron is transferred from one chemical species to another, generating a radical ion pair. numberanalytics.com Photoredox catalysts are often employed to facilitate SET processes, using light to generate an excited state catalyst that can act as a potent single-electron oxidant or reductant. numberanalytics.com

In the context of this compound, a SET process could, in principle, lead to the formation of a radical cation by removal of an electron from the π-system. The phenolic hydroxyl group would lower the oxidation potential, making it more susceptible to oxidation via SET than unsubstituted fluorene. This radical cation would be highly reactive, potentially undergoing subsequent reactions such as deprotonation or reaction with a nucleophile. While SET is a key mechanism in modern organic synthesis, its specific application to initiate reactions with this compound has not been explicitly documented.

Photochemical Reactivity and Transformations

The photochemical behavior of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), including isomers of hydroxyfluorene, has been investigated, particularly in environmental contexts. nih.govnih.gov These compounds are known to undergo photodegradation when exposed to sunlight.

Studies on 2-hydroxyfluorene and 9-hydroxyfluorene show that their photodegradation follows pseudo-first-order kinetics. researchgate.netebi.ac.uk The photochemical process is influenced by the medium, with degradation reported to be faster in ice than in aqueous solutions, a phenomenon attributed to a concentration effect caused by freezing. nih.gov

The primary transformation pathways identified for hydroxyfluorenes under simulated sunlight involve photoinduced hydroxylation and oxidation. ebi.ac.ukresearchgate.net This suggests that irradiation of this compound would likely lead to the formation of dihydroxyfluorenes and fluorenone-based structures. For instance, the photolysis of 9-hydroxyfluorene was found to proceed via direct photolysis and self-sensitized photooxidation, producing hydroxylated and dehydrogenated products. ebi.ac.uk These findings indicate that this compound is not photochemically inert and will likely transform into more highly oxidized species upon exposure to UV light.

Table 2: Photodegradation Data for Hydroxyfluorene Isomers

Compound Medium Kinetic Model Key Transformation Pathways Reference
2-Hydroxyfluorene Ice & Water Pseudo-first-order Photoinduced hydroxylation, Formation of hydroxylated fluorenones nih.gov
9-Hydroxyfluorene Ice & Water Pseudo-first-order Photoinduced hydroxylation, Dehydrogenation, Isomerization ebi.ac.uk
9-Hydroxyfluorene Ice Pseudo-first-order Formation of multiple hydroxylated intermediates nih.gov

Compound Names Mentioned

Laser Flash Photolysis Studies

Laser flash photolysis is a powerful technique used to study short-lived transient species generated by photoexcitation, such as excited states, radicals, and ions. etnalabs.com This method allows for the direct observation of intermediates and the determination of their kinetic and spectroscopic properties. etnalabs.com

The study of transient absorption spectra is fundamental in these investigations. Typically, a pump laser excites the sample, and a probe light source monitors the changes in absorption over time. researchgate.net The resulting transient absorption spectra reveal the formation and decay of intermediates. For example, in studies of photosensitizers like rose bengal, transient absorption measurements can distinguish between ground state bleaching and the positive absorption of the triplet state, with lifetimes extending into the microsecond range. azom.com The lifetime of these triplet states is often significantly longer than singlet states, by a factor of approximately 10⁴. libretexts.org

Table 1: Representative Triplet State Properties of a Fluorenone Derivative (Data for 4,5-diaza-9-fluorenone in acetonitrile)

PropertyValueReference
Triplet Absorption Maxima (λmax)410 nm, 470 nm researchgate.net
Triplet Lifetime (τ)3 µs researchgate.net
Intersystem Crossing Quantum Yield (ΦISC)0.41 ± 0.01 researchgate.net

Note: This data is for a related fluorenone derivative and is presented to illustrate the typical parameters obtained from laser flash photolysis studies.

Photoinduced Reactions and Cascade Syntheses

The absorption of light can trigger a variety of reactions in fluorenol systems. Studies on 9-hydroxyfluorene (9-OHFL), the parent compound of this compound, show that it can undergo direct photolysis and self-sensitized photooxidation. ebi.ac.uk These photoreactions can lead to products of hydroxylation, dehydrogenation, and isomerization. ebi.ac.uk

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules of reactant consumed or product formed per photon absorbed. nih.gov The quantum yield for singlet oxygen (¹O₂) production by 9H-fluoren-9-one (fluorenone) is highly sensitive to the solvent environment. researchgate.net It ranges from as low as 0.02 in polar, protic solvents like methanol to 1.0 in nonpolar solvents. researchgate.net This variability is attributed to the solvent's effect on the quantum yield of intersystem crossing (ΦISC). researchgate.net For a fluorene-based two-photon photosensitizer, a singlet oxygen quantum yield (ΦΔ) of approximately 0.4 was determined, highlighting its potential in biomedical applications. researchgate.net

Photoinduced reactions can also be part of cascade or tandem syntheses. For example, a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various isatin (B1672199) imines leads to highly functionalized, blue-emissive products. vwr.com The proposed mechanism involves the formation of a propargyl cation intermediate. vwr.com Similarly, the reaction of these fluorene propargylic alcohols with 2-aminobenzamides is thought to proceed through an allene (B1206475) carbocation intermediate. acs.org

Table 2: Solvent Effect on Singlet Oxygen Quantum Yield (ΦΔ) for 9H-Fluoren-9-one

SolventPolarity (ENT)Quantum Yield (ΦΔ)Reference
Alkanes~0.0091.0 rsc.org
Benzene (B151609)0.1110.83 rsc.org
Methanol0.7620.10 rsc.org

Note: This data is for 9H-Fluoren-9-one, the oxidized form of 9H-fluoren-9-ol, and illustrates the strong influence of the environment on photoinduced processes.

Reaction Kinetics and Thermodynamics in this compound Chemistry

The rates and equilibria of reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics.

Kinetic Studies of Reaction Rates

The rate of a chemical reaction is described by a rate law, which expresses the rate as a function of the concentrations of the reactants and a rate constant (k). etnalabs.com The order of a reaction with respect to a particular reactant indicates how the rate is affected by the concentration of that reactant. etnalabs.com

Kinetic studies on the acid-catalyzed methanolysis of substituted fluorenols have provided valuable data on their reactivity. The observed rate constants (k_obs) for this reaction were determined at 60.0 °C. The data shows a clear dependence on the electronic nature of the substituent on the fluorene ring. researchgate.net Plotting the logarithm of the rate constants against Hammett σ+ parameters yields a linear relationship, which is consistent with the build-up of positive charge in the transition state, indicating a carbocationic intermediate. researchgate.net

Table 3: Observed Rate Constants for the Methanolysis of Substituted 9H-Fluoren-9-ols (Reaction conditions: Acid-catalyzed methanolysis at 60.0 °C)

Substituent on FluorenolObserved Rate Constant (kobs) / 10⁻⁵ s⁻¹Reference
2-Nitro0.08 (1) researchgate.net
2-Bromo0.61 (4) researchgate.net
2-Chloro0.69 (1) researchgate.net
Unsubstituted2.14 (9) researchgate.net
2-Methyl10.3 (4) researchgate.net
2-Methoxy114 (1) researchgate.net

Thermodynamic Analysis of Reaction Equilibria and Stability

Thermodynamic data provides insight into the stability of compounds and the position of equilibrium for a given reaction. Key parameters include the standard enthalpy of formation (ΔfH°), which is the heat change when one mole of a compound is formed from its constituent elements in their standard states, and the Gibbs free energy of formation (ΔfG°).

Detailed calorimetric studies have been performed on 9-fluorenol and its oxidation product, 9-fluorenone (B1672902). The standard molar enthalpies of formation in the crystalline phase (ΔfH°(cr)) at 298.15 K were determined to be -66.3 ± 2.9 kJ·mol⁻¹ for 9-fluorenol and -11.4 ± 3.8 kJ·mol⁻¹ for 9-fluorenone. acs.org The enthalpies of sublimation (Δcr^gH_m^°) at 298.15 K were also determined as 108.3 ± 0.5 kJ·mol⁻¹ and 95.1 ± 0.5 kJ·mol⁻¹, respectively. acs.org This data allows for the calculation of the gas-phase enthalpies of formation and the enthalpy of the oxidation reaction of 9-fluorenol to 9-fluorenone.

Table 4: Selected Thermodynamic Properties of 9H-Fluoren-9-ol and 9H-Fluoren-9-one at 298.15 K

Property9H-Fluoren-9-ol9H-Fluoren-9-oneReference
Standard Molar Enthalpy of Formation (crystal), ΔfH°m(cr)-66.3 ± 2.9 kJ·mol⁻¹-11.4 ± 3.8 kJ·mol⁻¹ acs.org
Standard Molar Enthalpy of Sublimation, ΔgcrH°m108.3 ± 0.5 kJ·mol⁻¹95.1 ± 0.5 kJ·mol⁻¹ acs.org
Standard Molar Enthalpy of Formation (gas), ΔfH°m(g)42.0 ± 3.0 kJ·mol⁻¹83.7 ± 3.8 kJ·mol⁻¹ acs.org
Melting Point (Tfus)427.6 K356.9 K acs.org

Regioselectivity and Chemoselectivity in Reactions of this compound

Regioselectivity and chemoselectivity are critical concepts in controlling the outcome of chemical reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.

In the oxidation of secondary alcohols, high chemoselectivity can be achieved. For example, a system using sodium copper chlorophyllin (SCC) as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant successfully oxidizes substituted 9H-fluoren-9-ols to their corresponding 9H-fluoren-9-one products in excellent yields, without over-oxidation or reaction at other sites. nih.govsemanticscholar.org This method demonstrates high selectivity for secondary alcohols over primary alcohols. acs.org Similarly, a ruthenium-catalyzed hydrogen-transfer Oppenauer-type oxidation shows high chemoselectivity for secondary alcohols, leaving primary alcohols, double bonds, and esters largely unreacted. acs.org

Regioselectivity is crucial in the functionalization of the fluorene aromatic system. The synthesis of 2,4,7-trichloro-9H-fluoren-9-ol involves the electrophilic chlorination of fluoren-9-ol. vulcanchem.com The positions of the chlorine atoms are directed by the existing fluorene ring system, and the use of a catalyst like iron(III) chloride can enhance this regioselectivity. vulcanchem.com The functionalization of fluorene at the C9 position is also a common strategy, where catalysts can exhibit good chemoselectivity, for instance, during alkylation reactions. researchgate.net

Table 5: Chemoselective Oxidation of Substituted Secondary Alcohols to Ketones

SubstrateCatalyst SystemProductYield (%)Reference
9H-Fluoren-9-olSCC (1 mol%), TBHP (3 equiv.), Acetone/H₂O9H-Fluoren-9-one95 nih.govsemanticscholar.org
2-Bromo-9H-fluoren-9-olSCC (1 mol%), TBHP (3 equiv.), Acetone/H₂O2-Bromo-9H-fluoren-9-one96 nih.govsemanticscholar.org
1-Phenylethanol[Ru(p-cymene)Cl₂]₂ (1 mol%), NEt₃, AcetoneAcetophenone>98 acs.org
Octan-2-ol[Ru(p-cymene)Cl₂]₂ (1 mol%), NEt₃, AcetoneOctan-2-one>98 acs.org

Theoretical and Computational Chemistry Studies of 9h Fluoren 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible way to determine molecular properties, including geometry and orbital energies. nih.govsemanticscholar.org A common approach involves using functionals like Becke-3-Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-31+G(d,p) to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

The first step in most computational studies is geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule. For 9H-fluoren-4-ol, this involves finding the most stable conformation by minimizing the forces on each atom. The planarity of the fluorene (B118485) ring system is a key structural feature, and calculations would confirm the bond lengths and angles that define this aromatic scaffold. The orientation of the hydroxyl (-OH) group at the 4-position is also critical. DFT calculations would precisely determine the C-O and O-H bond lengths and the dihedral angle of the hydroxyl group relative to the fluorene plane, identifying the most stable rotamer.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar fluorene-based compounds.

Parameter Predicted Value Description
C-C (aromatic) 1.39 - 1.42 Å Bond lengths within the benzene (B151609) rings of the fluorene moiety.
C-C (bridge) ~1.48 Å Bond lengths connecting the two benzene rings.
C-H (aromatic) ~1.08 Å Bond lengths of hydrogen atoms attached to the aromatic rings.
C4-O ~1.37 Å Bond length between the fluorene ring and the hydroxyl oxygen.
O-H ~0.96 Å Bond length of the hydroxyl group.
∠C-C-C (aromatic) ~120° Bond angles within the six-membered rings.
∠C-C(H₂)-C ~103° Bond angle at the methylene (B1212753) bridge (C9).

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the electronic properties and reactivity of molecules. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be a π-orbital with high electron density distributed across the electron-rich fluorene aromatic system. The LUMO is likely a π*-antibonding orbital, also delocalized over the conjugated rings. The presence of the electron-donating hydroxyl group at the 4-position would be expected to raise the energy of the HOMO compared to unsubstituted fluorene, thereby decreasing the HOMO-LUMO gap and potentially increasing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and depend on the specific DFT functional and basis set used.

Orbital/Parameter Predicted Energy Value (eV) Significance
E(HOMO) -5.5 to -6.0 eV Represents the ionization potential; indicates electron-donating ability.
E(LUMO) -1.0 to -1.5 eV Represents the electron affinity; indicates electron-accepting ability.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comlibretexts.org It is calculated by placing a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The resulting map uses a color scale to indicate regions of different electrostatic potential: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show a region of high negative potential (red) localized around the highly electronegative oxygen atom of the hydroxyl group, making it a primary site for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The π-electron clouds of the aromatic rings would likely show regions of moderately negative potential, while the aromatic protons would be associated with positive potential.

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions. By mapping the energy changes as reactants transform into products, these studies can elucidate reaction mechanisms, identify key intermediates, and predict reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. The energy required to reach this state from the reactants is the activation energy (or activation barrier), which is a key determinant of the reaction rate. researchgate.net

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound

Species Description Relative Energy (kJ/mol)
Reactants Starting materials (e.g., this compound + oxidant) 0 (Reference)
Transition State Highest energy point along the reaction coordinate. +Eₐ (Activation Energy)

A reaction coordinate is a geometric parameter that changes continuously along the path of a reaction, representing the progress from reactants to products. aps.org This could be a bond length, an angle, or a more complex combination of coordinates. By calculating the energy of the system at various points along this coordinate, a reaction coordinate map, or reaction energy profile, is generated. This profile provides a visual representation of the energy landscape of the reaction, clearly showing the reactants, products, transition states, and any intermediates. aps.org This mapping is essential for understanding the step-by-step mechanism of a reaction and for rationalizing the calculated activation barriers.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. By employing various computational methods, it is possible to simulate and understand its Nuclear Magnetic Resonance (NMR) spectra, vibrational (infrared and Raman) spectra, and electronic spectra.

Theoretical NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a valuable tool in the structural elucidation of organic molecules. For this compound, theoretical calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors of each nucleus. These shielding tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) No experimental or theoretical data for this compound was found in the public domain. The following table is for illustrative purposes only and does not represent actual data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1
H2
H3
H5
H6
H7
H8
H9
OH
C1
C2
C3
C4
C4a
C4b
C5
C6
C7
C8
C8a
C9

Simulated Vibrational Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of these spectra are typically performed using frequency calculations after a geometry optimization, most commonly at the DFT level of theory. These calculations yield the vibrational frequencies and their corresponding intensities (IR) or scattering activities (Raman).

For this compound, a theoretical vibrational analysis would predict the frequencies associated with various bond stretching (e.g., O-H, C-H, C-C), bending, and torsional modes. These predicted spectra can be instrumental in interpreting experimental IR and Raman spectra, aiding in the identification of the compound and the analysis of its structural features. While general methodologies for simulating vibrational spectra are well-established, specific simulated spectral data for this compound are not available in the reviewed literature.

Interactive Data Table: Simulated Vibrational Frequencies for this compound (Illustrative) No experimental or theoretical data for this compound was found in the public domain. The following table is for illustrative purposes only and does not represent actual data.

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity
O-H stretch
Aromatic C-H stretch
Aliphatic C-H stretch
C=C aromatic stretch
C-O stretch
C-H bend

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules and simulating their electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

A TD-DFT study of this compound would provide insights into its electronic structure and the nature of its electronic transitions, such as π-π* and n-π* transitions. The calculated maximum absorption wavelengths (λmax) and oscillator strengths would allow for a direct comparison with an experimental UV-Vis spectrum, aiding in its interpretation. Despite the power of this technique, specific TD-DFT calculations and simulated electronic spectra for this compound are not documented in the available scientific literature.

Intermolecular Interactions and Molecular Packing Studies

The arrangement of molecules in the solid state, or molecular packing, is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. Computational studies can provide a detailed understanding of these interactions and their influence on the crystal structure of this compound.

Due to the presence of a hydroxyl group, hydrogen bonding is expected to play a significant role in the molecular packing of this compound. The fluorene moiety also allows for the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. Understanding the molecular packing is crucial as it can influence the material's bulk properties. However, specific studies on the intermolecular interactions and molecular packing of this compound have not been found in the surveyed literature.

Functionalization and Derivatization Strategies for 9h Fluoren 4 Ol

Chemical Modifications at the C-4 Hydroxyl Group

The phenolic hydroxyl group at the C-4 position is a versatile handle for a variety of chemical transformations. Its reactivity is central to creating esters, ethers, and other derivatives, enabling its integration into larger molecular or polymeric structures.

Esterification is a fundamental method for modifying the hydroxyl group of 9H-fluoren-4-ol. This reaction typically involves treating the fluorenol with a carboxylic acid or a more reactive acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base or catalyst. The resulting fluorenyl esters can exhibit altered solubility and electronic properties. The Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a mild and effective method for this transformation under ambient conditions. yale.edursc.org The presence of the hydroxyl group on the fluorene (B118485) moiety makes it a candidate for such reactions. cymitquimica.com

The general reaction involves the coupling of the C-4 hydroxyl group with a selected carboxylic acid (R-COOH).

Table 1: Representative Esterification Reactions of this compound

Acylating AgentReagent/ConditionsProduct Name
Acetic AnhydridePyridine, room temp.9H-Fluoren-4-yl acetate
Benzoyl ChlorideTriethylamine, DCM9H-Fluoren-4-yl benzoate
4-Nitrobenzoyl ChloridePyridine, 0°C to r.t.9H-Fluoren-4-yl 4-nitrobenzoate
Stearic AcidEDC, DMAP, DCM9H-Fluoren-4-yl stearate

The synthesis of fluorenyl ethers from this compound is commonly achieved through etherification reactions, with the Williamson ether synthesis being a primary example. This method involves the deprotonation of the C-4 hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide. This intermediate subsequently reacts with an alkyl halide or sulfonate via an SN2 mechanism to yield the desired ether. This strategy allows for the introduction of a wide range of alkyl and aryl side chains. researchgate.net The derivatization of hydroxyl groups through etherification is a known strategy for modifying fluorene-based systems.

Table 2: Representative Etherification Reactions of this compound

Alkylating AgentBase/SolventProduct Name
Methyl IodideK₂CO₃, Acetone4-Methoxy-9H-fluorene
Benzyl (B1604629) BromideNaH, THF4-(Benzyloxy)-9H-fluorene
1-BromooctaneK₂CO₃, DMF4-(Octyloxy)-9H-fluorene
Propargyl BromideNaH, THF4-(Prop-2-yn-1-yloxy)-9H-fluorene

Directly forming carbon-carbon bonds at the C-4 position by leveraging the hydroxyl group is a more advanced synthetic strategy. One approach involves converting the hydroxyl group into a triflate (-OTf), a superior leaving group. The resulting fluorenyl triflate can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction, to form a new C-C bond with an organoboron or organotin reagent, respectively.

Alternatively, under certain catalytic conditions, the hydroxyl group can be directly involved in coupling reactions. For instance, iron-catalyzed coupling reactions can form C-C bonds by reacting alcohols with carbon-centered nucleophiles. researchgate.net Another metal-free approach involves the reductive coupling of tosylhydrazones with boronic acids, a process that can be seen as a reductive coupling of carbonyls but highlights novel C-C bond-forming strategies that could be adapted for hydroxylated aromatics. organic-chemistry.org

Functionalization of the Fluorene Backbone in the Presence of the C-4 Hydroxyl Group

Modifying the aromatic backbone while the C-4 hydroxyl group is present requires careful consideration of the substituent's directing effects. These strategies are essential for creating extended π-conjugated systems with applications in organic electronics.

The hydroxyl group at the C-4 position is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). libretexts.orgsavemyexams.com In the this compound system, the -OH group strongly enhances the reactivity of the aromatic rings toward electrophiles compared to unsubstituted fluorene. libretexts.orgorganicchemistrytutor.com

The positions ortho to the hydroxyl group are C-3 and C-5. The position para to the C-4 hydroxyl group is C-5, which is also an ortho position. The electronic density is significantly increased at these sites, making them the primary targets for electrophilic attack. organicchemistrytutor.com

Position C-3: This position is activated by the ortho -OH group.

Position C-5: This position is activated by the ortho -OH group.

Other Positions (e.g., C-2, C-7): These positions are less activated and substitution is less likely to occur here initially. The C-2 and C-7 positions are common sites for functionalization in unsubstituted fluorene, but the directing effect of the C-4 hydroxyl group dominates. rsc.org

Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation will preferentially occur at the C-3 and C-5 positions. The precise ratio of isomers will depend on the specific reagents and reaction conditions, including steric factors.

Table 3: Positional Reactivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-Nitro-9H-fluoren-4-ol and 5-Nitro-9H-fluoren-4-ol
BrominationBr₂, FeBr₃3-Bromo-9H-fluoren-4-ol and 5-Bromo-9H-fluoren-4-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-Acetyl-9H-fluoren-4-ol and 5-Acetyl-9H-fluoren-4-ol

Cross-coupling reactions are powerful tools for constructing complex, conjugated molecules from simpler precursors. poliba.it For this compound, this typically involves a two-step process: first, the introduction of a halide (e.g., bromine or iodine) or triflate onto the fluorene backbone via electrophilic substitution, followed by a palladium-catalyzed cross-coupling reaction. scirp.org This allows for the precise installation of aryl, vinyl, or alkynyl groups, thereby extending the π-conjugation of the fluorene core.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. scirp.org A halogenated this compound derivative, such as 5-bromo-9H-fluoren-4-ol, can be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a biaryl structure. This method is widely used to synthesize fluorene-based copolymers and oligomers. acs.orgresearchgate.net

Table 4: Examples of Suzuki Cross-Coupling for Extending Conjugation

Fluorenyl HalideBoronic AcidCatalyst/BaseProduct Example
5-Bromo-9H-fluoren-4-olPhenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenyl-9H-fluoren-4-ol
3-Bromo-9H-fluoren-4-olThiophene-2-boronic acidPd(PPh₃)₄, Na₂CO₃3-(Thiophen-2-yl)-9H-fluoren-4-ol
5-Iodo-9H-fluoren-4-ol4-Vinylphenylboronic acidPd(dppf)Cl₂, K₃PO₄5-(4-Vinylphenyl)-9H-fluoren-4-ol

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. pearson.comrsc.org This reaction, catalyzed by palladium and a copper co-catalyst, is highly effective for introducing alkynyl moieties onto the fluorene backbone. chemicalforums.com Reacting a halogenated this compound with a terminal alkyne like phenylacetylene (B144264) provides a direct route to fluorene derivatives with extended, linear π-systems. researchgate.net

Table 5: Examples of Sonogashira Cross-Coupling for Extending Conjugation

Fluorenyl HalideTerminal AlkyneCatalyst/BaseProduct Example
5-Bromo-9H-fluoren-4-olPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N5-(Phenylethynyl)-9H-fluoren-4-ol
3-Iodo-9H-fluoren-4-olTrimethylsilylacetylenePd(PPh₃)₄, CuI, Et₃N3-((Trimethylsilyl)ethynyl)-9H-fluoren-4-ol
5-Bromo-9H-fluoren-4-ol1-HeptynePd(PPh₃)₂Cl₂, CuI, THF/Et₃N5-(Hept-1-yn-1-yl)-9H-fluoren-4-ol

Synthesis of Polycyclic Aromatic Hydrocarbon Derivatives Incorporating the Fluoren-4-ol Moiety

The synthesis of complex PAHs from fluorene derivatives often involves multi-step sequences that build additional aromatic rings onto the core structure. Functional groups at the C4 position are pivotal in directing these transformations. A notable strategy involves the use of a 4-substituted fluorene derivative, 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane, to create a more elaborate polycyclic system. figshare.comsci-hub.setandfonline.comresearchgate.net

A process for the synthesis of 1-[(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol highlights a practical approach. figshare.comsci-hub.setandfonline.comresearchgate.net The synthesis commences with the ring-opening of the oxirane derivative with a methyl selenide (B1212193) anion, generated from dimethyl diselenide and sodium borohydride (B1222165). sci-hub.se This step yields 1-(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol. sci-hub.se Subsequent Knoevenagel condensation of this intermediate with 4-chlorobenzaldehyde (B46862) in the presence of sodium hydroxide (B78521) affords the final polycyclic aromatic compound. sci-hub.setandfonline.com This method is advantageous due to its mild reaction conditions and the use of safe reagents. sci-hub.se

The following table summarizes the key compounds in this synthetic pathway.

Compound NameStarting MaterialReagentsKey Transformation
1-(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol2-(2,7-dichloro-9H-fluoren-4-yl)oxiraneDimethyl diselenide, Sodium borohydrideEpoxide ring-opening
1-[(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol1-(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol4-chlorobenzaldehyde, Sodium hydroxideKnoevenagel condensation

This synthetic route demonstrates how a functional group at the 4-position of the fluorene ring can be elaborated to construct a larger, more complex polycyclic aromatic hydrocarbon.

Design and Synthesis of Advanced Fluorene-Based Organic Materials

The unique photophysical and electronic properties of fluorene have made it a critical building block for advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs). researchgate.net The synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives is a prime example of how the fluorene core can be incorporated into three-dimensional, rigid structures that are highly desirable for electronic devices. researchgate.net These spiro compounds can exhibit high thermal stability and blue-light emission. researchgate.net

The synthesis of such materials can be initiated from fluorene derivatives functionalized at the C4 position. For instance, 9-oxo-9H-fluorene-4-carboxylic acids can be reacted with resorcinol (B1680541) to form spiro[fluorene-9,9'-xanthene] (B3069175) structures. researchgate.net The carboxylic acid group at the C4 position provides a reactive site for the necessary transformations. These SFX derivatives are noted for their three-dimensional conformation and rigid steric hindrance, which are beneficial in materials chemistry. researchgate.net

Spiro[fluorene-9,9′-xanthene] and its derivatives are considered robust building blocks for materials used in OLEDs and perovskite solar cells due to their non-planar structure, which can reduce electronic coupling and charge recombination. researchgate.netamericanchemicalsuppliers.com The synthesis of these materials often involves methods like the Buchwald-Hartwig amination or acid-catalyzed condensation reactions.

The table below presents examples of advanced organic materials based on the spiro[fluorene-9,9'-xanthene] scaffold.

Compound NameCore StructureKey FeaturesPotential Applications
Spiro[fluorene-9,9′-xanthene] (SFX)Spiro[fluorene-9,9′-xanthene]Non-planar, rigid 3D structure, high thermal stability, blue-light emissionOrganic electronics, OLEDs
Spiro[fluorene-9,9′-xanthene]-3′,6′-diolSpiro[fluorene-9,9′-xanthene]Dihydroxy-functionalized, allows for further derivatizationOrganic semiconductors
Spiro[fluorene-9,9′-xanthene]-2,7-diamineSpiro[fluorene-9,9′-xanthene]Diamino-functionalized, acts as a hole-transporting materialPerovskite solar cells

The strategic placement of functional groups on the fluorene ring, including at the 4-position, is crucial in the design and synthesis of these sophisticated organic materials, enabling the fine-tuning of their electronic and photophysical properties for specific technological applications.

Advanced Research Perspectives and Future Directions in 9h Fluoren 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorenol derivatives has traditionally relied on methods like the reduction of the corresponding fluorenone. smolecule.comchemicalbook.com However, the future of 9H-fluoren-4-ol synthesis lies in the development of more sustainable and atom-economical approaches.

Recent advancements have focused on visible-light-promoted intramolecular reactions. rsc.orgrsc.org These methods offer a green alternative to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. For instance, a visible light-driven tandem radical reaction has been developed to construct functionalized 9-fluorenol derivatives with 100% atom economy. rsc.orgrsc.org Another innovative approach involves the direct C(sp³)-H hydroxylation of fluorenes using catalyst systems like magnesium nitrate (B79036) in combination with diphenylphosphine (B32561) oxide, which presents a more efficient route to 9H-fluoren-9-ol. smolecule.com

Furthermore, enantioconvergent synthesis strategies are being developed to produce chiral fluorenols from racemic secondary alcohols. One such method utilizes a cooperative catalysis system of Pd(II) and chiral norbornene to achieve high enantioselectivity. nih.gov These novel methodologies not only provide more efficient and environmentally friendly routes to this compound and its analogs but also open up possibilities for creating a wider diversity of functionalized derivatives.

Exploration of Unprecedented Reactivity Patterns

Beyond novel syntheses, the future of this compound chemistry is also being shaped by the discovery of new and unexpected reactivity patterns. Researchers are exploring how the unique electronic and structural properties of the fluorenol scaffold can be harnessed to participate in novel chemical transformations.

One area of interest is the use of fluorenol derivatives in cascade reactions. For example, a one-pot cascade benzannulation protocol has been developed for the synthesis of 9,9-diaryl-9H-fluorenols, which are key structures in many biologically active natural products. researchgate.net This approach involves an intramolecular-allene-Friedel-Crafts process. researchgate.net

The development of photocatalytic systems is also uncovering new reaction pathways. A single Cu(I)-photosensitizer has been shown to enable a combination of energy-transfer and photoredox catalysis for the synthesis of benzo[b]fluorenols from 1,6-enynes. acs.org Furthermore, self-photocatalysis, where the substrate itself acts as the photocatalyst, is being explored for the divergent synthesis of benzo[b]fluorenones and benzo[b]fluorenols. rsc.org These studies not only expand the synthetic toolkit for fluorenol chemistry but also provide deeper insights into fundamental reaction mechanisms.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research, and the study of fluorenol derivatives is no exception. These powerful computational tools can accelerate the discovery of new molecules with desired properties and optimize reaction conditions. vapourtec.comnih.gov

ML models are being developed to predict reaction outcomes, identify optimal reaction parameters, and even suggest novel synthetic routes. vapourtec.comchemrxiv.org By analyzing vast datasets of chemical reactions, ML algorithms can uncover hidden patterns and correlations that may not be apparent to human researchers. vapourtec.com This data-driven approach can significantly reduce the time and resources required for experimental work.

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced characterization techniques that allow for the in situ monitoring of chemical reactions are providing unprecedented insights into the transient intermediates and kinetic profiles of fluorenol synthesis.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, enable researchers to observe chemical transformations as they happen in real-time. fu-berlin.debeilstein-journals.orgmt.com This allows for the direct identification of reaction intermediates and the collection of kinetic data, which are essential for elucidating reaction pathways. fu-berlin.de For example, in situ monitoring has been instrumental in understanding the mechanisms of photocatalytic reactions. fu-berlin.de

The application of these advanced characterization techniques to the study of this compound chemistry will undoubtedly lead to a more comprehensive understanding of its reactivity and will facilitate the rational design of more efficient and selective synthetic protocols.

Theoretical Advancements in Predicting and Understanding Complex Fluorenol Systems

Theoretical and computational chemistry provides a powerful lens through which to understand and predict the behavior of complex chemical systems. In the realm of this compound chemistry, theoretical advancements are playing a crucial role in elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design.

Density functional theory (DFT) and other computational methods are being used to study the thermodynamic and kinetic aspects of fluorenol reactions. worldscientific.comresearchgate.net For example, theoretical calculations have been employed to investigate the photolysis dynamics of 9-fluorenol in alcohols, revealing the role of hydrogen bonding in the reaction mechanism. worldscientific.comworldscientific.com

Furthermore, computational studies can predict the electronic and optical properties of novel fluorenol derivatives, aiding in the design of new materials for applications in electronics and photonics. mdpi.com The synergy between theoretical predictions and experimental validation is a key driver of innovation in this field, allowing for a more rational and efficient approach to the discovery and development of new fluorenol-based compounds.

Q & A

Q. What are the key methodological considerations for synthesizing 9H-fluoren-4-ol derivatives?

Synthesis of this compound derivatives requires careful optimization of reaction conditions, such as solvent choice, temperature, and catalyst selection. For example, oxidation reactions (e.g., converting this compound to 9-fluorenone) often employ NaOCl or H2O2 under controlled pH to avoid over-oxidation . Thin-layer chromatography (TLC) is critical for real-time monitoring of reaction progress, as described in oxidation protocols . For hydroxylation or functionalization, protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) are recommended to stabilize reactive intermediates .

Q. How can researchers validate the purity of this compound samples?

Purity validation typically combines chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, IR). For instance, GC-MS analysis is effective for identifying volatile impurities in fluorene derivatives, while <sup>1</sup>H NMR can confirm structural integrity by resolving aromatic proton signals (e.g., distinguishing between this compound and its isomers) . Melting point determination and elemental analysis (C, H, O) provide additional validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

Contradictions often arise from sample polymorphism, solvent effects, or instrument calibration. For crystallographic discrepancies (e.g., bond length variations in X-ray data), cross-validation using SHELX or OLEX2 refinement tools is essential. These programs allow iterative adjustment of thermal parameters and hydrogen atom placement to minimize R-factor discrepancies . For NMR data conflicts (e.g., unexpected splitting patterns), computational modeling (DFT or molecular dynamics) can simulate spectra under different conformations or solvent conditions .

Q. What advanced techniques are recommended for studying the structure-activity relationships (SAR) of this compound analogs?

SAR studies require a multi-modal approach:

  • X-ray crystallography : Resolve 3D structures to correlate substituent positions (e.g., hydroxyl or halogen groups) with steric/electronic effects .
  • Computational docking : Use software like AutoDock to predict binding affinities of fluorene derivatives to target proteins .
  • Kinetic assays : Measure reaction rates (e.g., oxidation or alkylation) to quantify substituent effects on reactivity .
    Triangulating these methods reduces bias and strengthens mechanistic conclusions .

Q. How can researchers address challenges in crystallizing this compound derivatives for structural analysis?

Crystallization challenges (e.g., poor crystal growth or twinning) are mitigated by:

  • Solvent screening : Use high-throughput platforms to test polar/non-polar solvent combinations.
  • Additive engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .
  • Temperature gradients : Slow cooling from saturated solutions promotes nucleation.
    For disordered structures, SHELXL’s PART instruction partitions electron density maps to model overlapping atoms .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound-based polymers?

  • Stoichiometric control : Precisely measure monomer ratios (e.g., this compound:crosslinker) using gravimetric methods.
  • Inert atmosphere : Conduct reactions under N2 or Ar to prevent oxidation of reactive intermediates .
  • Post-synthesis purification : Dialysis or size-exclusion chromatography removes unreacted monomers .

Q. How should researchers design experiments to analyze degradation pathways of this compound under UV exposure?

  • Photostability chambers : Expose samples to controlled UV intensities (e.g., 254 nm) and monitor degradation via LC-MS.
  • Radical trapping : Add antioxidants (e.g., BHT) to identify free-radical-mediated pathways .
  • Quantum yield calculations : Use actinometry to quantify photodegradation efficiency .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing conflicting bioactivity data in this compound studies?

  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., IC50 values across cell lines) to identify outliers .
  • Bland-Altman plots : Visualize agreement between assay replicates .
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like solvent or cell type .

Q. How can researchers ensure transparency in reporting crystallographic data for this compound structures?

  • Deposit raw data : Submit .cif files to repositories like the Cambridge Structural Database (CSD).
  • Validate geometry : Use checkCIF to flag bond angle/length deviations exceeding IUCr standards .
  • Disclose refinement parameters : Include R-factors, completeness, and twinning indices in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.